1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
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Overview
Description
The compound “1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 2-hydroxyphenyl group at the 3-position and a 4-methylphenyl group at the 5-position. The 1-position of the pyrazole ring is further substituted with an ethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The phenyl rings would contribute to the aromaticity of the molecule, and the hydroxy and methyl substituents would likely influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the substituents on the phenyl rings. The hydroxy group might be involved in hydrogen bonding, and the methyl group could undergo reactions typical of alkyl substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydroxy group might increase its polarity and influence its solubility in different solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .
Scientific Research Applications
Anti-Microbial Properties
A study by Medicharla Sri Satya et al. (2022) explored the anti-microbial properties of Ethanone 1-(2-hydroxy-5-methyl phenyl), a related compound, found in various plant extracts. The study focused on its binding efficacy with proteins in Staphylococcus aureus and assessed its ADMET properties.
Synthesis of Pyrazoles and Pyrazoline Derivatives
N. M. Chavhan et al. (2012) conducted research on the synthesis of biologically significant pyrazoles and pyrazoline derivatives using 1-(2-Hydroxyphenyl)ethanone. This study, published in the journal "ChemInform", emphasized the antibacterial activities of these synthesized compounds against various bacterial strains (Chavhan et al., 2012).
Tyrosinase Inhibitors
Zhi-Fen Zhou et al. (2013) synthesized various 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives and examined their inhibitory activity on mushroom tyrosinase. One of the compounds, which is closely related to the queried compound, showed significant potency as a tyrosinase inhibitor (Zhou et al., 2013).
Fluorescent On-Off Probe for H2S
T. Fang et al. (2019) developed a BODIPY-based fluorescent on-off probe using 1-(2-Hydroxyphenyl)ethanone. This probe demonstrated high selectivity and sensitivity to H2S and potential applications in biological systems (Fang et al., 2019).
Synthesis of Schiff Bases
M. Raza et al. (2021) synthesized new Schiff bases using a related compound, exploring their crystal structure, Hirshfeld surface analysis, and potential as AChE and BChE inhibitors (Raza et al., 2021).
Fungicidal Activity
Cui Ping and M. Key (2008) explored the fungicidal activity of novel derivatives synthesized from 4-(2-Hydroxyphenyl)but-3-en-2-one, showcasing their potential in combating various fungi (Ping & Key, 2008).
Mechanism of Action
Target of Action
The primary targets of the compound 1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively .
Mode of Action
The compound 1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one interacts with its targets by inhibiting their growth and replication .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the parasites, disrupting their ability to infect host cells .
Result of Action
The result of the action of 1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is the inhibition of the growth and replication of the parasites, leading to their eventual death . This results in the alleviation of the symptoms associated with the diseases they cause .
properties
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)16-11-17(20(19-16)13(2)21)15-5-3-4-6-18(15)22/h3-10,17,22H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFFOSSMICREAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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